molecular formula C13H17ClN2O5S B2965383 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 726152-34-7

2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B2965383
CAS No.: 726152-34-7
M. Wt: 348.8
InChI Key: KSAKMQSZLSFOPS-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C12H15ClN2O4S. This compound is characterized by its chloroacetamide group and a morpholine-sulfonyl moiety attached to a methoxy-substituted phenyl ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the following steps:

  • Starting Materials: : The synthesis begins with 4-methoxy-3-aminophenol and chloroacetyl chloride as the primary starting materials.

  • Formation of the Acetamide Group: : Chloroacetyl chloride reacts with 4-methoxy-3-aminophenol to form the acetamide group.

  • Introduction of the Morpholine-Sulfonyl Group: : The resulting compound is then treated with morpholine and sulfur trioxide to introduce the morpholine-sulfonyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: : Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amines and other reduced derivatives.

  • Substitution: : Iodides, alkylated products, and amine derivatives.

Scientific Research Applications

2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide is used in various scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: : It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide is similar to other chloroacetamide derivatives and sulfonamide compounds

Similar Compounds

  • Chloroacetamide derivatives: : These compounds share the chloroacetamide group but may have different substituents on the phenyl ring.

  • Sulfonamide compounds: : These compounds contain a sulfonamide group but may have different substituents on the nitrogen atom.

Properties

IUPAC Name

2-chloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-20-11-3-2-10(15-13(17)9-14)8-12(11)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAKMQSZLSFOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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